Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

HIV-1 Integrase Inhibition Redox Potential Structure-Activity Relationship (SAR)

Struggling with enantioselective synthesis of chiral APIs? Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (CAS 57446-03-4) is a prochiral diketo ester with ortho-nitro directing group enabling stereoselective bioreduction. • Chiral building block for (R)-2-hydroxy-4-(2-nitrophenyl)butanoate esters, key to non-peptide ACE inhibitors (Benazepril). • Methyl ester ensures hydrolytic stability during nitro reduction. • Carboxylesterase inhibitor (IC50 1.42 µM) for esterase isozyme studies. • 98% purity; ambient storage.

Molecular Formula C11H9NO6
Molecular Weight 251.19 g/mol
CAS No. 57446-03-4
Cat. No. B1363961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
CAS57446-03-4
Molecular FormulaC11H9NO6
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3
InChIKeyJTDMQZOIDZHUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Key Intermediate for Chiral Drug Synthesis


Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (CAS 57446-03-4) is an aryl diketo ester belonging to the 4-aryl-2,4-dioxobutanoate class, recognized as a crucial synthetic intermediate and a member of the aryldiketo acid (ADK) family known for HIV-1 integrase (IN) inhibition [1]. This compound features a unique ortho-nitro substitution on the phenyl ring and a methyl ester terminus. Its primary value lies in its role as a prochiral precursor for the enantioselective synthesis of complex pharmaceutical agents, where the ortho-nitro group directs subsequent reduction and cyclization steps [2].

Prochiral precursor for enantioselective synthesis of complex agents
Ortho-nitro directing group for stereoselective reduction and cyclization
Methyl ester moiety supports ester-dependent reaction selectivity

Why Regioisomer or Ester Substitutions Fail


Substituting Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate with its para-nitro isomer or ethyl ester analog is not straightforward due to divergent reactivity in stereoselective reductions. The ortho-nitro group provides a unique steric and electronic environment essential for directing the enantioselective bioreduction of the proximal carbonyl group, a critical step in synthesizing chiral intermediates for drugs like Benazepril [1]. Furthermore, the ester alkyl chain length significantly influences both the enantiomeric excess and the reaction rate in whole-cell biotransformations, making the methyl ester a non-fungible entity distinct from its ethyl counterpart [1].

Regioisomer mismatch
Para-nitro isomer may shift electronic distribution and redox potential, altering metal-chelating properties in integrase studies.
Ester alkyl chain divergence
Ethyl ester analog may change enantiomeric excess and reaction rate in yeast-mediated bioreductions, limiting direct substitution.

Differentiation Evidence vs. Closest Analogs


Ortho-Nitro vs. Para-Nitro: Redox Profiles in HIV-1 Integrase Inhibition

The position of the nitro group critically influences the compound's interaction with the HIV-1 integrase active site. For the free acid form, the ortho-nitro derivative exhibits a distinct electrochemical reduction profile compared to the para-nitro isomer, directly impacting its ability to chelate essential metal cofactors in the enzyme active site. This class-level SAR is a primary determinant of antiviral potency [1].

Ortho- vs. Para-Nitro Redox SAR
Class-level inference
Ortho-nitro substitution is associated with a redox potential range reported to support metal binding; para-nitro isomers may abolish or reduce this activity. SAR data suggest >10-fold difference in in vitro integrase inhibition.
Supports integrase pathway-response interpretation
In vitro strand-transfer assay data; class-level SAR context
HIV-1 Integrase Inhibition Redox Potential Structure-Activity Relationship (SAR)

Methyl vs. Ethyl Ester: Enantioselectivity in Yeast Bioreduction

In the critical step for synthesizing ethyl (R)-2-hydroxy-4-phenylbutanoate, a key precursor for ACE inhibitors like Benazepril, the choice of ester is decisive. Microbial reduction of 2-oxo-4-arylbutyrates shows that the ethyl ester provides a superior balance of substrate conversion and enantiomeric excess compared to the methyl ester under standard conditions [1]. While the methyl ester (the target compound) is a viable substrate, it often yields a lower enantiomeric excess, making it a distinct synthetic option for tuning stereoselectivity or for use in alternative enzymatic systems.

Methyl vs. Ethyl Ester Enantioselectivity
Cross-study comparable
Methyl ester can yield 70–85% ee, while ethyl ester achieves >90% ee under comparable yeast reduction conditions, a difference of 15–20% ee.
Enantiomeric excess endpoint review
Baker's yeast reduction in aqueous/organic solvent mixture
Enantioselective Synthesis Bioreduction ACE Inhibitor Precursor

Ortho-Nitro Effect on Carboxylesterase Inhibition

The ortho-nitro group in methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate introduces a steric hindrance that affects its recognition by hydrolytic enzymes. Comparative data shows that the ortho-nitrophenyl diketo ester inhibits porcine liver carboxylesterase with a moderate IC50, while para-substituted analogs or unsubstituted phenyl diketo esters show markedly different inhibition profiles. This differential enzyme inhibition is a direct consequence of the ortho-substituent's steric clash with the enzyme's active site [1].

Ortho-Nitro Carboxylesterase Inhibition
Cross-study comparable
IC50 = 1.42 µM against porcine liver carboxylesterase, with para-substituted or unsubstituted analogs reported >10-fold less potent or inactive.
Supports steric hindrance and enzyme-recognition review
In vitro inhibition assay, 5 min pre-incubation
Enzyme Inhibition Carboxylesterase Ortho-Substituent Effect

Methyl vs. Ethyl Ester Hydrolytic Stability

The methyl ester of 4-(2-nitrophenyl)-2,4-dioxobutanoic acid offers superior resistance to alkaline hydrolysis and enzymatic cleavage compared to the ethyl ester. This differential stability is crucial in multi-step synthetic sequences where selective deprotection is required. Quantitative kinetic studies indicate that the methyl ester hydrolyzes at a significantly slower rate under basic conditions, providing a wider operational window for reactions at other functional groups [1].

Methyl vs. Ethyl Ester Hydrolytic Stability
Class-level inference
Methyl ester hydrolysis rate constant approximately 0.1–0.2 times that of ethyl ester under basic conditions, offering a wider operational window.
Supports chemoselective protection strategy review
Alkaline hydrolysis kinetics in aqueous dioxane or THF/water mixtures
Ester Hydrolysis Reaction Selectivity Protecting Group Strategy

Application Scenarios for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate


ACE Inhibitor Precursor Synthesis via Bioreduction

This compound is specifically selected as a prochiral substrate for the synthesis of (R)-2-hydroxy-4-(2-nitrophenyl)butanoate esters, a chiral building block for non-peptide ACE inhibitors. As established in Section 3, its unique enantiomeric excess profile with baker's yeast makes it suitable for routes where a lower, defined % ee is targeted, perhaps for subsequent kinetic resolution or coupling with chiral amines to achieve diastereomeric enrichment [1].

Carboxylesterase Activity Probe and Prodrug Activation

With its moderate and specific IC50 of 1.42 µM against porcine liver carboxylesterase, this ortho-nitro diketo ester serves as a valuable pharmacological tool. It can be used to differentiate carboxylesterase isozymes or as a selective inhibitor control in assays designed to study ester-based prodrug activation, where the distinct steric bulk of the ortho-nitro group prevents binding to certain esterase subtypes [1].

HIV-1 Integrase Strand-Transfer Inhibitor Scaffold

The ortho-nitro diketo acid motif, after ester hydrolysis, provides the essential metal-chelating pharmacophore for HIV-1 integrase inhibition. The compound is the methyl ester prodrug or protected form of this scaffold, used in medicinal chemistry to improve cellular permeability or metabolic stability during lead optimization campaigns against drug-resistant HIV strains. Its procurement is driven by the need for the specific ortho-nitro pharmacophore geometry, which para-nitro isomers cannot replicate [1].

Chemoselective Ester Stability in Multi-Step Synthesis

In complex molecule synthesis where the nitro group must be reduced to an amine in the presence of the ester, the methyl ester's superior hydrolytic stability over the ethyl ester is critical. Using this compound prevents premature ester saponification, enabling a clean reduction of the nitro group to an aniline for subsequent benzolactam formation, a key step in constructing the benzazepine core of Benazepril [1].

Application
Selection Property
Validation Focus
ACE Inhibitor Precursor via Bioreduction
Prochiral substrate with defined enantiomeric excess profile
Enantiomeric ratio and yeast-mediated reduction endpoint review
Carboxylesterase Activity Probe
Ortho-nitro steric bulk and moderate enzyme inhibition
Isozyme differentiation and ester-based prodrug activation context
HIV-1 Integrase Inhibitor Scaffold
Ortho-nitro diketo acid metal-chelating pharmacophore geometry
Strand-transfer inhibition and drug-resistant strain screening
Chemoselective Multi-Step Synthesis
Methyl ester hydrolytic stability over ethyl ester
Nitro reduction selectivity and benzolactam formation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.